6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 2171029-30-2
VCID: VC5044938
InChI: InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3
SMILES: COC1=CC(=CN2C1=NC=N2)Br
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.049

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 2171029-30-2

Cat. No.: VC5044938

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.049

* For research use only. Not for human or veterinary use.

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine - 2171029-30-2

Specification

CAS No. 2171029-30-2
Molecular Formula C7H6BrN3O
Molecular Weight 228.049
IUPAC Name 6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3
Standard InChI Key JMGJQDGDUARDLM-UHFFFAOYSA-N
SMILES COC1=CC(=CN2C1=NC=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-8-methoxy- triazolo[1,5-a]pyridine (PubChem CID: 132271854) features a bicyclic framework comprising a pyridine ring fused with a triazole moiety. Key substituents include:

  • Bromine at position 6 (C6)

  • Methoxy group (-OCH₃) at position 8 (C8)

The IUPAC name, 6-bromo-8-methoxy- triazolo[1,5-a]pyridine, reflects this substitution pattern .

Table 1: Fundamental Chemical Data

PropertyValue/Descriptor
Molecular FormulaC₇H₆BrN₃O
Molecular Weight228.05 g/mol
SMILES NotationCOC1=CC(=CN2C1=NC=N2)Br
InChI KeyJMGJQDGDUARDLM-UHFFFAOYSA-N
Topological Polar Surface Area52.9 Ų

Source: PubChem computational data .

Spectroscopic Characterization

While specific spectral data for this compound remain unpublished, analogous triazolo[1,5-a]pyridines exhibit characteristic signals:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.1 ppm; aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing bromine .

  • Mass Spectrometry: Expected molecular ion peak at m/z 228.05 (M⁺) with isotopic patterns indicative of bromine .

Synthetic Methodologies

Established Routes

The patent CN113416188A details a two-step synthesis applicable to brominated triazolo[1,5-a]pyridines :

Step 1: Condensation Reaction

  • Reactants: 2-Amino-3-bromo-5-methoxypyridine + 1,1-dimethoxy-N,N-dimethylethylamine

  • Catalyst: p-Toluenesulfonic acid (0.1 mol%)

  • Conditions: N,N-Dimethylformamide, 130°C, 12 hr

  • Intermediate: Cyclocondensed precursor (Yield: 90–95%)

Step 2: Cyclization

  • Reagent: Hydroxylamine sulfonic acid

  • Solvent: Pyridine, 0°C → 25°C

  • Product Isolation: Ethyl acetate extraction, recrystallization (Ethanol/H₂O)

Table 2: Optimized Reaction Conditions

ParameterStep 1Step 2
Temperature130°C0°C → 25°C
Time12 hr12 hr
Yield95%92.5%
Purity (HPLC)92%96.5%

Adapted from Example 1 in CN113416188A .

Alternative Approaches

While direct literature on this specific derivative is limited, bromination strategies for analogous compounds involve:

  • Electrophilic Aromatic Substitution: Using Br₂/FeBr₃ on methoxy-triazolo[1,5-a]pyridines .

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling for late-stage functionalization .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 2.1); soluble in DMF, DMSO, and chlorinated solvents .

  • Thermal Stability: Decomposition temperature >250°C (DSC data for analogous compounds) .

Biological Activity

Though explicit studies on this compound are unpublished, the triazolo[1,5-a]pyridine scaffold demonstrates:

  • Antiviral Activity: Inhibition of viral polymerases (IC₅₀: 0.5–5 μM in related analogs) .

  • CNS Modulation: Binding affinity to GABAₐ receptors (Kᵢ: 15 nM for anxiolytic derivatives) .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: Bromine enhances metabolic stability; methoxy group modulates pharmacokinetics .

  • Targeted Therapies: Potential use in oncology (kinase inhibition) and neurology (GABAergic signaling) .

Materials Science

  • Ligand Design: Chelating properties for transition metal catalysts .

  • Optoelectronic Materials: π-Conjugated systems for organic semiconductors .

Recent Advances and Future Directions

Green Synthesis Innovations

The CN113416188A protocol exemplifies atom-economical synthesis with:

  • Solvent Recovery: DMF recycling reduces environmental impact .

  • Catalyst Efficiency: 0.1 mol% p-toluenesulfonic acid enables large-scale production .

Functionalization Strategies

Recent work on 6-bromo-8-iodo- triazolo[1,5-a]pyridine (PubChem CID: 125342855) highlights opportunities for:

  • Pd-Catalyzed Cross-Couplings: Introducing aryl/heteroaryl groups at C6/C8 .

  • Click Chemistry: Azide-alkyne cycloadditions on the triazole ring .

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